molecular formula C8H6ClFO3 B13608522 5-Chloro-2-fluoromandelic acid

5-Chloro-2-fluoromandelic acid

Katalognummer: B13608522
Molekulargewicht: 204.58 g/mol
InChI-Schlüssel: JFPBQEXODBNEFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-chloro-2-fluorophenylboronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction to introduce the desired substituents . The reaction conditions often include the use of palladium catalysts and appropriate ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-chloro-2-fluorophenylboronic acid: Shares the chloro and fluoro substituents but lacks the hydroxyacetic acid moiety.

    2-hydroxyacetic acid: Contains the hydroxyacetic acid moiety but lacks the chloro and fluoro substituents.

    5-chloro-2-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of the hydroxyacetic acid moiety.

Uniqueness

2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid is unique due to the combination of its substituents and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H6ClFO3

Molekulargewicht

204.58 g/mol

IUPAC-Name

2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6ClFO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI-Schlüssel

JFPBQEXODBNEFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.